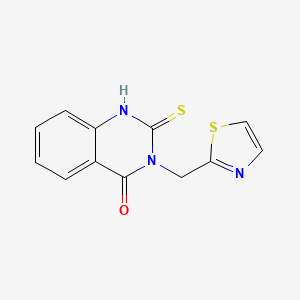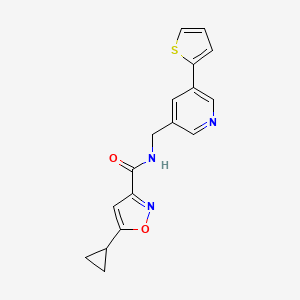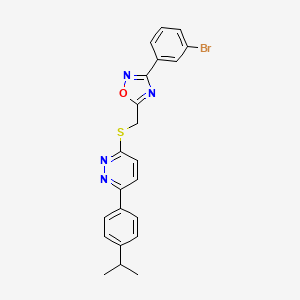
3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H19BrN4OS and its molecular weight is 467.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
A study by Xiajuan Zou et al. (2002) investigated the synthesis of novel 1,3,4-oxadiazoles with fungicidal activity. These compounds were tested against wheat leaf rust and demonstrated significant fungicidal properties. The study also explored the relationship between the compounds' structures and their fungicidal activities using three-dimensional quantitative structure-activity relationships (3D-QSAR) methods, which confirmed the bioisosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole rings in fungicidal action (Zou, Lai, Jin, & Zhang, 2002).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study highlighted the antimicrobial potential of these compounds, with several of them showing good to moderate activity against various microbial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antiviral Activity
Research by E. M. Flefel et al. (2012) focused on the synthesis of heterocyclic compounds based on 1,3,4-oxadiazole and their potential anti-avian influenza virus (H5N1) activity. This study demonstrated the promising antiviral properties of these compounds, particularly against the H5N1 virus, with specific compounds showing significant effects in pharmacological assays (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Insecticidal Activity
A 2014 study by Qi et al. synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and tested their insecticidal activities. These compounds displayed notable insecticidal activity against the diamondback moth, with some showing high effectiveness at various concentrations. This study also explored the structure-activity relationship of these compounds (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Antioxidant Properties
The synthesis and characterization of new pyrimidine derivatives with antioxidant properties were conducted by Akbas et al. (2018). This study evaluated the antioxidant capacity of these compounds, comparing them with standard antioxidants and highlighting their potential in scavenging radicals (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(26-25-19)29-13-20-24-22(27-28-20)17-4-3-5-18(23)12-17/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAJFNYAFIHRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate](/img/structure/B2551751.png)
methanone](/img/structure/B2551752.png)
![2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2551753.png)
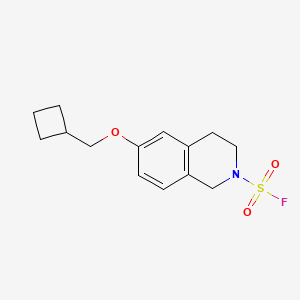
![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)
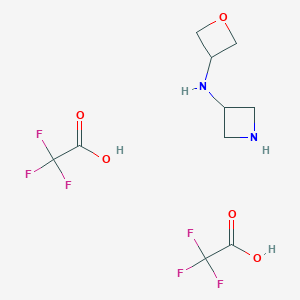
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)
![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)
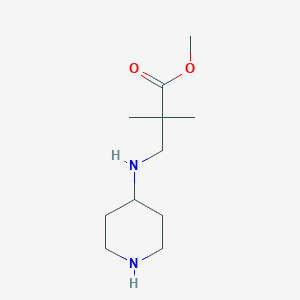
![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551768.png)
